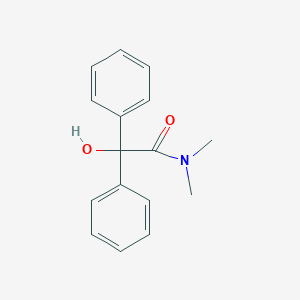

N,N-Dimethyl benzilamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethyl benzilamide is an organic compound with the molecular formula C16H17NO2. It is a derivative of benzilamide, where the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: N,N-Dimethyl benzilamide can be synthesized through the N-dimethylation of benzilamide. One common method involves the reaction of benzilamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced using catalytic methods. For instance, the N-dimethylation of benzilamide can be catalyzed by carbon-supported ruthenium nanoparticles (Ru/C) in the presence of formaldehyde. This method is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: N,N-Dimethyl benzilamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and organometallic reagents are often employed.

Major Products:

Oxidation: Benzamide or benzoic acid derivatives.

Reduction: Secondary amines.

Substitution: Various substituted benzilamides depending on the nucleophile used.

科学的研究の応用

Applications in Organic Synthesis

DMBA serves as an important reagent and catalyst in various organic reactions:

- Catalyst for Polyurethane Production:

- It facilitates the reaction between isocyanates and polyols, leading to polyurethane formation.

- Building Block for Chemical Synthesis:

- Used in synthesizing amine-containing compounds essential for pharmaceuticals and agrochemicals.

| Application Type | Description |

|---|---|

| Organic Synthesis | Acts as a reagent and catalyst in multiple reactions |

| Polyurethane Production | Catalyzes formation of polyurethane networks |

| Pharmaceutical Synthesis | Precursor for antihistamines and other bioactive compounds |

Pharmaceutical Industry Applications

In pharmaceuticals, DMBA is crucial for synthesizing various bioactive compounds:

- Synthesis of Antihistamines:

- The dimethylamine group enhances the bioactivity of antihistamines.

- Potential Neuropharmacological Applications:

- Research indicates DMBA may serve as a precursor for drugs targeting central nervous system disorders.

Polymer Chemistry

DMBA's amine functionality allows it to participate in polymerization processes:

- Role in Polymerization:

- It is utilized in producing polyurethanes and epoxy resins.

- Crosslinking Agent:

- Acts as a crosslinking agent for thermosetting polymers, enhancing their mechanical properties.

| Polymer Type | Application |

|---|---|

| Polyurethanes | Catalyst in production |

| Epoxy Resins | Enhances curing process |

| Thermosetting Polymers | Crosslinking agent |

Agricultural Applications

DMBA has been explored for its potential in agricultural formulations:

- Pesticides and Herbicides:

- Investigated as part of formulations due to its reactivity with toxic substrates.

- Surfactants:

- Utilized in producing surfactants that improve the dispersion of active ingredients in agricultural products.

Industrial Applications

In industrial settings, DMBA finds use in several formulations:

- Detergents and Cleaners:

- Its amphiphilic properties make it effective in emulsifying oils and dirt.

Case Studies

Several studies illustrate the applications and effects of DMBA:

- Toxicological Assessment:

- Environmental Impact Studies:

- Pharmaceutical Case Studies:

作用機序

The mechanism of action of N,N-Dimethyl benzilamide involves its interaction with various molecular targets. As a hydrotropic agent, it enhances the solubility of hydrophobic compounds by disrupting the hydrogen bonding network of water. This property is particularly useful in drug formulation, where it helps in the solubilization of poorly soluble drugs .

類似化合物との比較

N,N-Dimethyl benzilamide can be compared with other similar compounds such as:

N,N-Dimethylbenzamide: Similar in structure but lacks the benzil group.

N,N-Dimethylformamide: A commonly used solvent with similar dimethylamino functionality.

N,N-Dimethylacetamide: Another solvent with similar properties but different applications.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct solubility-enhancing properties. Its ability to act as a hydrotropic agent sets it apart from other similar compounds .

生物活性

N,N-Dimethyl benzilamide (DMBA) is a compound of interest in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : C9H13N

- Molecular Weight : 149.21 g/mol

- Structure : The compound consists of a benzene ring attached to a dimethylamine group, which contributes to its reactivity and biological properties.

Pharmacological Activity

1. Enzyme Inhibition

Recent studies have highlighted the potential of DMBA as an inhibitor of key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : DMBA has shown inhibitory activity against AChE, an enzyme critical for neurotransmitter regulation. The IC50 value for DMBA was found to be 0.056 µM, indicating strong inhibitory potential compared to the standard donepezil, which has an IC50 of 0.046 µM .

- β-Secretase (BACE1) : DMBA also exhibits inhibitory effects on BACE1, with an IC50 value of 9.01 µM. This suggests that DMBA may play a role in the treatment of Alzheimer's disease by modulating amyloid precursor protein processing .

2. Toxicological Studies

Toxicity assessments have revealed significant adverse effects associated with high doses of DMBA:

- In a study involving F344/N rats, administration of DMBA at doses of 750 and 1500 mg/kg resulted in lethality and various signs of toxicity such as cyanosis, lethargy, and splenomegaly .

- The lowest observed adverse effect level (LOAEL) was determined to be 94 mg/kg bw/day, with no observed adverse effect level (NOAEL) not established due to the severity of symptoms across all treated groups .

Metabolic Pathways

DMBA undergoes significant metabolism in the liver, primarily through cytochrome P450 enzymes. Two main metabolic pathways have been identified:

- Demethylation to Aniline : This pathway leads to the formation of aniline, which is further oxidized into 4-aminophenol and phenylhydroxylamine.

- Formation of N,N-Dimethylaniline-N-Oxide : In humans, this metabolite is produced at a rate two to four times greater than that of aniline .

Case Studies

Several case studies have explored the implications of DMBA's biological activity:

- A study investigating the effects of DMBA on rat models demonstrated significant alterations in blood parameters, including increased methaemoglobin levels and decreased erythrocyte counts at high doses .

- Another investigation focused on its potential as a therapeutic agent for neurodegenerative diseases highlighted its dual inhibition properties against AChE and BACE1, suggesting its utility in drug development for Alzheimer's treatment .

Summary Table of Biological Activity

| Activity | IC50 Value (µM) | Remarks |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.056 | Comparable to donepezil (0.046 µM) |

| β-Secretase (BACE1) | 9.01 | Potential for Alzheimer's treatment |

| Toxicity (LOAEL) | 94 mg/kg bw/day | Significant adverse effects observed |

特性

IUPAC Name |

2-hydroxy-N,N-dimethyl-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-17(2)15(18)16(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJDULVEUDZVFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。